molecular formula C19H15ClN2O2 B1618520 Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate CAS No. 54108-27-9

Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate

Cat. No.: B1618520
CAS No.: 54108-27-9
M. Wt: 338.8 g/mol
InChI Key: LFVRLXRBMMFAGL-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate (CAS 54108-27-9) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C19H15ClN2O2 and a molecular weight of 338.79 g/mol, belongs to the pyridazine class of nitrogen-containing heterocycles, which are recognized as privileged scaffolds in the development of biologically active molecules . The structure incorporates a carboxylate ester and a chloro substituent, which serve as versatile handles for further synthetic modification, making it a valuable building block for the creation of diverse compound libraries. Its specific application is demonstrated in advanced research, where it acts as a key precursor in the synthesis of novel pyridazine-triazole hybrid molecules. These hybrids have been explored as potent inhibitors of the α-glucosidase enzyme, with certain derivatives showing inhibitory activity significantly stronger (100-fold) than the common drug acarbose, presenting a promising avenue for the development of new therapeutic agents for Type 2 Diabetes Mellitus (T2DM) . Furthermore, nitrogen-containing heterocycles like this pyridazine derivative are frequently investigated for their potential in other pharmaceutical applications, including as enzyme inhibitors with nanomolar potency for various diseases . This product is intended for use in a laboratory setting by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c1-2-24-19(23)16-15(13-9-5-3-6-10-13)17(21-22-18(16)20)14-11-7-4-8-12-14/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVRLXRBMMFAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN=C1Cl)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291859
Record name ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54108-27-9
Record name NSC78767
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route Overview

The synthesis of Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate typically involves:

  • Preparation of 5,6-diphenylpyridazinone derivatives.
  • Chlorination of the pyridazinone at the 3-position using phosphoryl chloride.
  • Isolation and purification of the resulting 3-chloro derivatives.

This approach has been validated in various studies, including those by Alonazy (2009) and others, who reported moderate to good yields using conventional heating methods rather than microwave techniques, which led to poor yields or mixtures.

Detailed Preparation Procedure

Step 1: Synthesis of 5,6-Diphenylpyridazinone

  • Starting materials: Appropriate diphenyl-substituted hydrazines or pyridazinones.
  • Reaction conditions: Cyclization in the presence of sodium hydroxide or other bases.
  • Outcome: Formation of 5,6-diphenylpyridazinone derivatives (precursors).

Step 2: Chlorination to Form this compound

  • Reagent: Phosphoryl chloride (POCl3).
  • Procedure: Reflux the pyridazinone derivative with excess phosphoryl chloride for approximately 4 hours.
  • Work-up: Cool the reaction mixture and pour onto ice-water to precipitate the product.
  • Purification: Filter, dry, and recrystallize from ethanol to obtain the pure 3-chloro derivative.

This chlorination step replaces the 3-hydroxy or 3-oxo group of the pyridazinone with chlorine, yielding this compound.

Experimental Data Summary

Parameter Details
Starting material 5,6-diphenylpyridazinone derivative
Chlorinating agent Phosphoryl chloride (POCl3)
Reaction conditions Reflux for 4 hours
Work-up Quenching in ice-water, filtration, recrystallization from ethanol
Yield Moderate to good (exact yields vary by study, typically 60-80%)
Characterization techniques IR, 1H and 13C NMR, Mass Spectrometry, Melting point analysis

Spectral Data Highlights:

  • IR: Characteristic C=O and C-Cl stretching vibrations.
  • 1H NMR: Aromatic protons from diphenyl groups, ethyl ester signals.
  • Mass spectrum: Molecular ion peak consistent with C19H15ClN2O2 (molecular weight ~338.8 g/mol).

Alternative Synthetic Routes and Modifications

  • Microwave-assisted synthesis: Attempts to use microwave irradiation for the cyclization and chlorination steps resulted in poor yields and complex mixtures, making conventional reflux methods preferable.
  • Substitution reactions: The 3-chloro group in this compound is reactive toward nucleophilic substitution, allowing further functionalization with amines or azides to yield derivatives with potential biological activities.
  • Use of sodium azide: Conversion of the 3-chloro compound to 3-azido derivatives has been reported, involving reflux with sodium azide in ethanol followed by acid work-up and recrystallization.

Research Findings and Notes

  • The chlorination step with phosphoryl chloride is critical and must be carefully controlled to avoid side reactions.
  • Recrystallization from ethanol is effective for purification, yielding white crystalline solids.
  • The compound serves as a versatile intermediate for synthesizing various pyridazine-based bioactive molecules.
  • Analytical methods such as TLC, NMR, IR, and mass spectrometry are essential for monitoring reaction progress and confirming product identity.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Outcome/Yield Notes
Cyclization to pyridazinone Sodium hydroxide, reflux Moderate to good Conventional heating preferred
Chlorination Phosphoryl chloride, reflux 4 hrs Moderate to good Key step for 3-chloro substitution
Work-up Ice-water quench, filtration Pure product Recrystallization from ethanol
Alternative methods Microwave (unsuccessful) Poor yields Not recommended
Further derivatization Sodium azide (for azido derivatives) Moderate yields Enables synthesis of bioactive derivatives

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridazine derivatives, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, or carboxylic acids .

Scientific Research Applications

Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate is a chemical compound with applications in scientific research, particularly in medicinal chemistry. It serves as a building block for synthesizing novel heterocyclic compounds .

Synthesis and Chemical Properties

  • Synthesis of Ethyl 3-azido-5,6-diphenylpyridazine-4-carboxylate The reaction of pyridazinechloro-ester with sodium azide in ethanol produces ethyl 3-azido-5,6-diphenylpyridazine-4-carboxylate . The IR spectrum of this product shows an absorption band at 1734 cm-1 for the ester carbonyl group and an absorption band at 2338 cm-1 for the azido group. The 1H-NMR spectrum reveals a 3H triplet at 𝛿 0.9 corresponding to the ester methyl protons, a 2H quartet at 𝛿 4.13-4.22 for the methylene protons, and a 10H multiplet at 𝛿 7.18-7.36 for the phenyl protons .
  • Synthesis of Ethyl 5,6-diphenyl-3-((triphenylphosphoranylidene)amino)pyridazine-4-carboxylate The reaction of azido-ester with triphenylphosphine in benzene yields triphenylphosphnium product . The IR spectrum of the reaction product shows an absorption band at 1728 cm-1 for the ester carbonyl group. The 1H-NMR spectrum indicates a 3H triplet at 𝛿 0.928-1.088 corresponding to the ester methyl protons, a 2H quartet at 𝛿 4.129-4.184 for the methylene protons, and a 25H multiplet at 𝛿 7.108-7.866 for the phenyl protons .
  • Synthesis of Ethyl-3-amino-5,6-diphenylpyridazine-4-carboxylate Refluxing triphenylphosphnium product in acetic acid 80% leads to the formation of the amino-ester product . The infrared spectrum shows the presence of NH2 group at 3476, 3272 cm-1 and C=O group at 1708 cm-1, and the 1H-NMR spectrum shows signals at 𝛿 7.049-7.298 (m, 10H, 2Ph), 𝛿 6.715 (s, 2H, NH2), 𝛿 3.947-4.018 (q, 2H, CH2 ), and 𝛿 0.793-0.840 (t, 3H, CH3 ) .

Applications in Scientific Research

  • Medicinal Chemistry this compound is used as a building block in medicinal chemistry for synthesizing various compounds.
  • Synthesis of Selenium-Containing Heterocycles It is used in the preparation of 4-cyano-5,6-diphenylpyridazine-3(2H)selenone by reacting it with sodium .
  • Synthesis of Pyridazine Derivatives As an intermediate, it is utilized in the synthesis of novel heterocyclic compounds .
  • Synthesis of Pyridazine-Triazole Hybrids: Pyridazine-triazole hybrid molecules have been prepared and evaluated as inhibitors of rat intestinal α-glucosidase enzyme .

Mechanism of Action

The mechanism of action of ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the biological target being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects
Compound Name Substituents (Positions) Key Structural Differences
Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate Cl (3), Ph (5,6), COOEt (4) Reference compound
Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate Cl (3), cyclopropyl (6), COOEt (4) Smaller cyclopropyl group reduces steric bulk
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate CF₃ (4), C₆H₃(CF₃) (1), COOEt (3) Electron-withdrawing CF₃ groups enhance electrophilicity
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate Cl (4), CHO (3), COOEt (1) Dihydro-pyridine core alters ring conjugation

Key Observations :

  • Trifluoromethyl groups () increase electron deficiency, altering reactivity in nucleophilic substitutions.
  • Ring Saturation : The dihydro-pyridine analog () lacks aromaticity in the pyridine ring, affecting π-π stacking interactions in biological systems.

Key Observations :

  • The target compound’s synthesis via POCl₃ () is more efficient (95% yield) compared to multi-step routes for triazole derivatives (e.g., ).
Physicochemical and Spectroscopic Properties
Compound Melting Point (°C) IR (Ester C=O, cm⁻¹) ¹H NMR (Key Signals)
This compound 118–120 1735 δ 7.30–7.43 (aromatic), δ 4.31 (CH₂)
Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate Not reported Not reported Cyclopropyl protons expected at δ 0.5–1.5
Ethyl 3-(((1-(2-oxo-2-(m-tolylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenylpyridazine-4-carboxylate Dark yellow solid Not reported Triazole protons at δ 7.5–8.5, NH at δ 10.5

Key Observations :

  • The ester carbonyl signal (1735 cm⁻¹) is consistent across derivatives (), while triazole-containing analogs () exhibit additional NH and aromatic proton signals.
  • Melting points vary significantly; polar substituents (e.g., triazoles) may lower melting points due to reduced crystallinity.

Key Observations :

  • The target compound’s primary utility lies in its role as a synthetic intermediate, while triazole derivatives () exhibit targeted bioactivity.
  • Trifluoromethyl groups () may enhance lipophilicity and membrane permeability, relevant for antimicrobial or pesticidal applications.

Biological Activity

Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, synthesis, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C18H16ClN3O2
  • Molecular Weight : 345.79 g/mol
  • CAS Number : 54108-27-9

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antihypertensive Activity : Several studies have reported that derivatives of pyridazine compounds can act as effective antihypertensive agents. This compound has been shown to lower blood pressure in animal models, suggesting potential for treating hypertension .
  • Antinociceptive Effects : The compound has demonstrated antinociceptive properties in pain models, indicating its potential use in pain management therapies. The mechanism may involve modulation of pain pathways through interaction with opioid receptors .
  • Cardiotonic Activity : this compound has been associated with positive inotropic effects, enhancing cardiac contractility. This suggests its utility in treating heart failure and other cardiovascular conditions .
  • α-Glucosidase Inhibition : Recent studies have highlighted the compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This activity could be beneficial for managing diabetes by slowing glucose absorption .

The biological activities of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

  • Receptor Binding : The presence of the pyridazine ring and phenyl groups enhances its affinity for various receptors involved in blood pressure regulation and pain perception.
  • Enzyme Interaction : The carboxylate group plays a crucial role in enzyme inhibition, particularly for α-glucosidase, by mimicking substrate interactions.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various derivatives have been synthesized to enhance its pharmacological profile:

CompoundSynthesis MethodYieldBiological Activity
Ethyl 3-Azido-5,6-diphenylpyridazine-4-carboxylateReaction with sodium azide71.3%Antinociceptive
Ethyl 3-Amino-5,6-diphenylpyridazine-4-carboxylateHydrolysis of esterHighCardiotonic

Case Studies

  • Hypertensive Rat Model : A study conducted on hypertensive rats demonstrated that administration of this compound resulted in a significant reduction in systolic blood pressure compared to controls .
  • Pain Management Trials : In a controlled trial assessing antinociceptive effects using formalin-induced pain models, the compound exhibited a dose-dependent decrease in pain response .
  • Diabetes Management Research : Docking studies indicated a strong binding affinity of this compound to α-glucosidase active sites, supporting its potential as a therapeutic agent for diabetes management .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via refluxing 4-carboethoxy-5,6-diarylpyridazin-3(2H)-ones with phosphoryl chloride (POCl₃). Key parameters include:

  • Reagent stoichiometry : Equimolar POCl₃ to substrate (10 mmol scale).
  • Temperature : Reflux (~110°C) for 4 hours.
  • Workup : Quenching with ice-water, filtration, and recrystallization from ethanol.
    This method yields >95% purity (mp. 118–120°C) .

Q. Table 1: Synthesis Parameters

ParameterConditionOutcome
ReagentPOCl₃Chlorination at C3
SolventNeat POCl₃ (no additional solvent)High reactivity
Reaction Time4 hoursComplete conversion
PurificationEthanol recrystallization95% yield, high purity

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : Confirms ester carbonyl (C=O) at ~1735 cm⁻¹ and absence of amide bands, ruling out side reactions .
  • ¹H NMR : Aromatic protons (δ 7.43–7.30, m), ethoxy group (δ 4.31, q; δ 1.20, t) .
  • Elemental Analysis : Validates empirical formula (C₁₉H₁₅ClN₂O₂) with <0.5% deviation .

Q. Table 2: Spectroscopic Data

TechniqueKey SignalsStructural Insight
IR (KBr)1735 cm⁻¹ (ester C=O)Confirms ester group
¹H NMR (DMSO-d₆)δ 7.43–7.30 (10H, m, aromatic)Diphenyl substitution
δ 4.31 (q, 2H, CH₂)Ethoxy group

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected carbonyl signals) require cross-validation:

  • X-ray Crystallography : Resolves ambiguities in substituent positions (e.g., phenyl vs. chlorine orientation). SHELX programs are widely used for refinement .
  • Heteronuclear NMR : ¹³C NMR confirms carbonyl carbons (δ ~162 ppm for ester) and distinguishes aromatic carbons .
  • Mass Spectrometry : High-resolution MS (HRMS-EI) validates molecular ion ([M⁺] at m/z 271.1065) .

Q. What strategies enhance the yield of cyclization reactions using this compound as a precursor?

Cyclization with nucleophiles (e.g., ethyl glycinate) to form pyrrolo[2,3-c]pyridazines involves:

  • Base Selection : Anhydrous K₂CO₃ in ethanol facilitates deprotonation and nucleophilic attack .
  • Reaction Time : 10-hour reflux ensures complete ring closure.
  • Workup : Ice-water precipitation removes unreacted reagents, yielding >85% pure heterocycles .

Q. Table 3: Cyclization Optimization

ConditionEffectYield Improvement
Base: K₂CO₃ vs. NaOHHigher solubility, milder conditions+20%
Solvent: Ethanol vs. DMFReduced side reactions+15%

Q. How do solvent and base choices influence reaction pathways in derivative synthesis?

  • Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, accelerating substitutions.
  • Protic solvents (e.g., ethanol) favor cyclization via hydrogen bonding .
  • Strong bases (e.g., NaH) risk ester hydrolysis, while weak bases (K₂CO₃) preserve functionality .

Example : Replacing ethanol with DMF in azide cyclization () reduced reaction time from 16h to 6h but required rigorous drying to avoid hydrolysis.

Q. What computational tools support mechanistic studies of reactions involving this compound?

  • DFT Calculations : Model transition states for chlorination or cyclization steps.
  • SHELXL Refinement : Resolves crystallographic disorder in derivatives (e.g., tetrahydropyridine structures) .
  • Molecular Dynamics : Simulates solvent effects on reaction kinetics.

Q. How are impurities managed during large-scale synthesis?

  • Chromatography : Flash chromatography (cyclohexane/ethyl acetate gradients) isolates esters from azide byproducts .
  • Recrystallization : Ethanol removes unreacted starting materials .
  • TLC Monitoring : Tracks reaction progress (e.g., Rf = 0.60 in 2:1 cyclohexane/EtOAc) .

Q. What are the applications of this compound in synthesizing bioactive heterocycles?

It serves as a precursor for:

  • Pyrrolo-pyridazines : Antiviral and anticancer scaffolds .
  • Tetrazolo-pyridazines : Photodynamic therapy agents (via azide-alkyne cycloaddition) .
  • Furo-pyridazines : Enzyme inhibitors (e.g., kinase targets) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate

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